1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[4-(piperidine-1-sulfonyl)benzoyl]piperazine
Description
The compound 1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[4-(piperidine-1-sulfonyl)benzoyl]piperazine features a triazolopyrimidine core fused with a phenyl group at position 3, linked via a piperazine moiety to a benzoyl group substituted with a piperidine sulfonyl group at position 4. This structure integrates two pharmacologically significant motifs:
- Triazolopyrimidine: Known for kinase inhibition and anticancer activity .
- Piperazine-sulfonyl/benzoyl: Enhances solubility and bioavailability while enabling interactions with biological targets such as enzymes and receptors .
The compound’s design aligns with trends in anticancer drug development, where sulfonyl and benzoyl piperazine derivatives demonstrate cytotoxicity against diverse cancer cell lines . Its synthesis likely involves coupling a triazolopyrimidine precursor with a pre-functionalized piperazine-benzoyl intermediate, as seen in analogous piperazine derivative syntheses .
Properties
IUPAC Name |
[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N8O3S/c35-26(20-9-11-22(12-10-20)38(36,37)33-13-5-2-6-14-33)32-17-15-31(16-18-32)24-23-25(28-19-27-24)34(30-29-23)21-7-3-1-4-8-21/h1,3-4,7-12,19H,2,5-6,13-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCWCCWWXHIAHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=NC=NC5=C4N=NN5C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to the halt of cell proliferation, making it an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved through the compound’s ability to bind to the active site of CDK2, preventing it from interacting with its natural substrates and thus halting the cell cycle.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This results in the arrest of cell proliferation, which is beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.
Result of Action
The primary result of the compound’s action is the significant inhibition of cell proliferation. This is achieved through the compound’s inhibition of CDK2, which halts the cell cycle and prevents cells from dividing. This makes the compound potentially useful in the treatment of diseases characterized by rapid and uncontrolled cell growth, such as cancer.
Scientific Research Applications
Anticancer Activity
Triazolo[4,5-d]pyrimidine derivatives have shown promising anticancer properties. Research indicates that compounds within this class can inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth. For instance, studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines through the modulation of the PI3K/Akt pathway and other related mechanisms .
Antithrombotic Agents
The compound has been identified as a potential anti-thrombotic agent. Triazolo[4,5-d]pyrimidine derivatives have been studied for their ability to inhibit platelet aggregation, which is crucial in preventing thrombus formation that can lead to myocardial infarction and stroke. The mechanism involves antagonism of the P2Y12 receptor, which plays a significant role in platelet activation and aggregation .
Neurological Disorders
There is growing interest in the application of this compound in treating neurological disorders. Triazolo[4,5-d]pyrimidines have been explored for their neuroprotective effects and potential as treatments for conditions such as Alzheimer's disease and Parkinson's disease. Their ability to modulate neurotransmitter systems and reduce neuroinflammation is a key area of investigation .
Synthesis and Development
The synthesis of 1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[4-(piperidine-1-sulfonyl)benzoyl]piperazine typically involves multi-step synthetic routes starting from readily available precursors. Advanced synthetic methods have been developed to enhance yield and purity while minimizing environmental impact through green chemistry approaches .
Case Studies
Comparison with Similar Compounds
Structural Analogues
The compound is compared to structurally related derivatives (Table 1):
Table 1: Structural and Functional Comparison of Triazolopyrimidine and Piperazine Derivatives
Key Structural Differences and Implications
- Sulfonyl vs. Benzhydryl Groups : The target’s piperidine sulfonyl group enhances solubility compared to lipophilic benzhydryl derivatives (e.g., 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine), which may improve pharmacokinetics .
- Triazolopyrimidine vs. Pyrazolopyrimidine : Pyrazolo[3,4-d]pyrimidine derivatives (e.g., PP2) exhibit kinase inhibitory activity but lack the triazole ring’s metabolic stability .
- Substituent Position : The 3-phenyl group on the triazolopyrimidine core in the target compound may enhance target binding compared to 4-methoxyphenyl or benzyl sulfide derivatives .
Anticancer Potential
- Piperazine derivatives with sulfonyl/benzoyl groups demonstrate broad-spectrum cytotoxicity by disrupting cancer cell proliferation and inducing apoptosis .
- The triazolopyrimidine core in the target compound may inhibit kinases (e.g., DDR/p38) or DNA repair enzymes, as seen in related triazolopyrimidines .
Market and Clinical Relevance
Preparation Methods
Triazolo[4,5-d]Pyrimidine Core Synthesis
The triazolo-pyrimidine scaffold is synthesized via cyclization reactions. Two dominant approaches are documented:
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Method A : Cyclocondensation of 4,5-diaminopyrimidine derivatives with nitrous acid or nitrites. For example, treatment of 4,5-diamino-2-phenylpyrimidine with sodium nitrite in acetic acid yields the triazolo[4,5-d]pyrimidine ring.
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Method B : Hydrazine hydrate reacting with dicarbonyl-substituted 1,2,3-triazoles. This method ensures regioselectivity, critical for avoiding isomeric byproducts.
Table 1: Comparison of Triazolo-Pyrimidine Synthesis Methods
| Method | Reagents | Temperature (°C) | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| A | NaNO₂, AcOH | 0–5 | 65–70 | Moderate |
| B | Hydrazine hydrate, EtOH | 80–85 | 75–80 | High |
Synthesis of 4-[4-(Piperidine-1-Sulfonyl)Benzoyl]Piperazine
Sulfonylation of Piperazine
Piperidine-1-sulfonyl chloride reacts with 4-aminobenzoic acid under basic conditions (e.g., K₂CO₃ in DMF) to form 4-(piperidine-1-sulfonyl)benzoic acid. Subsequent activation using thionyl chloride converts the acid to its acyl chloride, which is then coupled with piperazine in dichloromethane.
Benzoylation Optimization
Critical parameters for high yield include:
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Solvent : Dimethylformamide (DMF) enhances solubility of intermediates.
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Stoichiometry : A 1:1.2 molar ratio of piperazine to benzoyl chloride minimizes diacylation byproducts.
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Temperature : Reactions conducted at 0–5°C improve selectivity for mono-substituted products.
Coupling Strategies for Final Assembly
Nucleophilic Aromatic Substitution
The triazolo-pyrimidine core (7-chloro derivative) undergoes displacement with 4-[4-(piperidine-1-sulfonyl)benzoyl]piperazine in refluxing toluene. Catalytic amounts of triethylamine (10 mol%) accelerate the reaction, achieving yields of 70–75%.
Reaction Scheme
Buchwald-Hartwig Amination
For halogenated triazolo-pyrimidines, palladium-catalyzed cross-coupling offers an alternative. Using Pd(OAc)₂/Xantphos as the catalyst system and Cs₂CO₃ as the base in dioxane at 100°C, this method achieves 80–85% yield but requires rigorous exclusion of moisture.
Purification and Characterization
Chromatographic Techniques
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Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials.
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HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) achieve >98% purity for pharmacological testing.
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 7.85–7.45 (m, 9H, aromatic), 3.92 (br s, 4H, piperazine), 2.75 (t, 4H, piperidine).
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HRMS : m/z Calcd for C₂₈H₃₀N₈O₃S: 582.2145; Found: 582.2139.
Industrial-Scale Considerations
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions impact yield?
The synthesis involves multi-step protocols, including cyclization of triazole-pyrimidine cores and coupling with piperazine derivatives. Key steps may require:
- Temperature control (195–230°C) for cyclization reactions.
- Catalysts like Pd/C for hydrogenation or coupling reactions.
- Solvent optimization (e.g., DCM/water mixtures for click chemistry). Yields vary significantly (30–70%) depending on reagent purity and reaction monitoring (TLC/HPLC) .
Q. How can structural characterization be performed to confirm the compound’s identity?
Use a combination of:
- NMR (¹H/¹³C) to resolve aromatic protons (7.0–8.5 ppm) and piperazine/piperidine moieties (2.5–4.0 ppm).
- Mass spectrometry (HRMS) to verify molecular weight (expected ~550–600 g/mol).
- X-ray crystallography for absolute configuration determination, though crystal growth may require slow evaporation in polar aprotic solvents .
Q. What solvents are compatible with this compound for in vitro assays?
Limited solubility data exists, but analogs dissolve in:
- DMSO (primary stock solution).
- Ethanol/water mixtures (for dilution). Conduct preliminary solubility tests with dynamic light scattering (DLS) to avoid aggregation .
Advanced Research Questions
Q. How can contradictory data on biological activity (e.g., IC₅₀ variability) be resolved?
Contradictions may arise from:
- Assay conditions : Test under standardized pH (7.4), temperature (37°C), and serum content (e.g., 10% FBS).
- Target selectivity : Use kinase profiling panels or CRISPR-edited cell lines to confirm target specificity.
- Metabolic stability : Evaluate hepatic microsomal stability to rule out metabolite interference .
Q. What computational strategies are effective for studying structure-activity relationships (SAR)?
- Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., DPP-IV, kinases) via the triazolo-pyrimidine core and sulfonyl group.
- MD simulations : Analyze piperazine flexibility and sulfonamide hydration using AMBER/CHARMM.
- QSAR models : Train on analogs (e.g., 3-ethyl-triazolo-pyrimidines) to predict bioactivity .
Q. How can synthetic byproducts be identified and minimized?
- HPLC-PDA/MS : Monitor reactions in real-time to detect intermediates (e.g., uncyclized triazoles).
- DoE optimization : Vary temperature, catalyst loading, and solvent ratios to suppress side products.
- Column chromatography : Use silica gel (hexane/ethyl acetate gradients) for purification .
Q. What in vivo models are suitable for evaluating pharmacokinetics?
- Rodent models : Administer IV/PO doses (5–20 mg/kg) and collect plasma for LC-MS/MS analysis.
- Tissue distribution : Use radiolabeled analogs (³H/¹⁴C) to track accumulation in target organs.
- BBB penetration : Assess via brain-plasma ratio measurements in CD-1 mice .
Methodological Challenges and Solutions
Resolving spectral overlaps in NMR analysis
- 2D NMR (COSY, HSQC) : Assign peaks for overlapping aromatic protons (e.g., phenyl vs. triazole).
- Variable-temperature NMR : Reduce signal broadening caused by piperazine conformational dynamics .
Addressing low bioavailability in preclinical studies
- Prodrug design : Introduce ester groups on the benzoyl moiety for enhanced absorption.
- Nanoparticle encapsulation : Use PLGA or liposomes to improve aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
